2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a trifluoromethyl group, a pyrimidinone ring, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidinone intermediate, which is then coupled with an isoindoline-1,3-dione derivative.
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Synthesis of Pyrimidinone Intermediate
Starting Materials: 4-(trifluoromethyl)aniline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions to form the pyrimidinone ring.
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Coupling with Isoindoline-1,3-dione
Starting Materials: The pyrimidinone intermediate and isoindoline-1,3-dione.
Reaction Conditions: The coupling reaction is typically performed using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique properties such as increased stability and lipophilicity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyrimidinone and isoindoline-1,3-dione moieties contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-(trifluoromethyl)phenyl)-1H-pyrimidin-2-one: Similar in structure but lacks the isoindoline-1,3-dione moiety.
4-(trifluoromethyl)isoindoline-1,3-dione: Contains the isoindoline-1,3-dione moiety but lacks the pyrimidinone ring.
Uniqueness
2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the trifluoromethyl group, pyrimidinone ring, and isoindoline-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[2-oxo-4-(trifluoromethyl)pyrimidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-5-6-20(14(24)19-11)7-8-21-12(22)9-3-1-2-4-10(9)13(21)23/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWHSOIKYIVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=NC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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